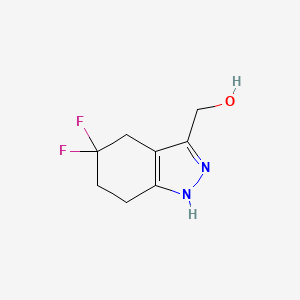
(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is part of the indazole family, which is known for its diverse biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol typically involves the reaction of appropriate indazole derivatives with fluorinating agents. One common method includes the use of difluoromethylation reactions, where a difluoromethylating agent is reacted with an indazole precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted indazole derivatives .
Aplicaciones Científicas De Investigación
(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol finds applications in several fields:
Medicinal Chemistry: It is used in drug discovery and development due to its potential biological activity.
Material Science: The compound’s unique properties make it valuable in the development of new materials.
Biological Research: It is used in studying biological pathways and mechanisms due to its interaction with various biological targets.
Mecanismo De Acción
The mechanism by which (5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar indazole core but lacks the difluoromethyl group.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit similar biological activities
Uniqueness
(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where fluorine’s unique characteristics are beneficial .
Propiedades
IUPAC Name |
(5,5-difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)2-1-6-5(3-8)7(4-13)12-11-6/h13H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYELPKJPGPDQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1NN=C2CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2726498.png)

![N-[(1E)-3,5,5,6-tetrachloro-2-methyl-4-oxocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2726502.png)
![4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid](/img/structure/B2726503.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726504.png)

![Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2726506.png)
![N-(4-chlorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726507.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide](/img/structure/B2726514.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2726518.png)
![1-(3,4-difluorophenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2726519.png)
![3-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-1-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE](/img/structure/B2726520.png)
